molecular formula C8H15ClO2 B8428212 1-Chloropropyl trimethylacetate

1-Chloropropyl trimethylacetate

Cat. No. B8428212
M. Wt: 178.65 g/mol
InChI Key: WIJWVHYBDNGHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588743

Procedure details

To a stirred solution of pivaloyl chloride (17.07 ml, 138.5 mmole) and zinc chloride (35 mg) in 50 ml of dry dichloromethane at 0° (ice bath) under nitrogen was added a solution of propionaldehyde (10 ml, 138.6 mmole) in 35 ml of dry dichloromethane portionwise (3 ml every 3 minutes). After the addition was complete, the solution was gradually warmed up to room temperature and stirred for 2 hours. The resulting solution was poured into a 10% sodium carbonate solution and extracted with pentane. The pentane extract was washed with brine, dried over anhydrous CaCl2, filtered and distilled. After the pentane distilled off, the residue was distilled in vacuum (5 mm Hg) to give 14 g of the title compound, b.p. 55°-60°, with consistent spectral data (H1 -NMR and C13 -NMR).
Quantity
17.07 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH:8](=O)[CH2:9]C.C(=O)([O-])[O-:13].[Na+].[Na+].Cl[CH2:19][Cl:20]>[Cl-].[Zn+2].[Cl-]>[CH3:3][C:2]([CH3:5])([CH3:4])[C:1]([O:6][CH:19]([Cl:20])[CH2:8][CH3:9])=[O:13] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
17.07 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
35 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
35 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
EXTRACTION
Type
EXTRACTION
Details
The pentane extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous CaCl2
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
After the pentane distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuum (5 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC(CC)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.